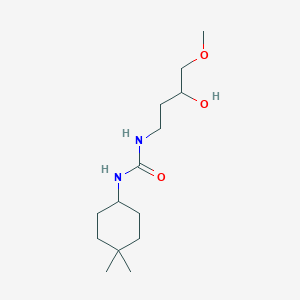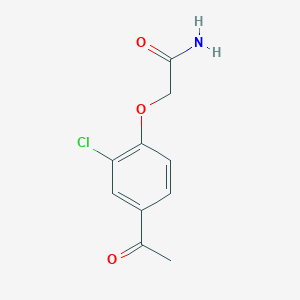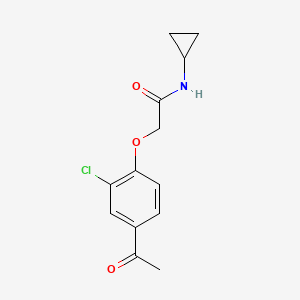![molecular formula C12H19NO3 B7632136 2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid](/img/structure/B7632136.png)
2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid, commonly known as CCPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CCPA is a potent and selective agonist of the A1 adenosine receptor, which is involved in regulating various physiological processes such as cardiovascular function, inflammation, and pain perception.
Applications De Recherche Scientifique
CCPA has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have anti-inflammatory, analgesic, and cardioprotective effects. CCPA has also been investigated for its ability to reduce ischemic injury in the brain and heart. In addition, CCPA has been shown to have potential applications in the treatment of cancer and autoimmune diseases.
Mécanisme D'action
CCPA exerts its pharmacological effects by binding to the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Activation of the A1 adenosine receptor leads to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. This, in turn, leads to the activation of various downstream signaling pathways that mediate the biological effects of CCPA.
Biochemical and Physiological Effects:
CCPA has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. CCPA has also been shown to have analgesic effects by modulating pain perception pathways in the central nervous system. In addition, CCPA has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
CCPA has several advantages for use in laboratory experiments. It is a highly selective agonist of the A1 adenosine receptor, which allows for the specific modulation of this receptor without affecting other signaling pathways. CCPA is also relatively stable and can be easily synthesized in large quantities. However, CCPA has some limitations for use in laboratory experiments. It has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. In addition, CCPA may have off-target effects on other adenosine receptor subtypes, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on CCPA. One area of interest is the potential use of CCPA in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the development of novel formulations of CCPA that could improve its pharmacokinetic properties and increase its therapeutic efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of CCPA.
Méthodes De Synthèse
CCPA can be synthesized using a multi-step process that involves the reaction of cyclopropylcyclopropanecarbonyl chloride with propylamine followed by the addition of glycine. The final product is purified using column chromatography to obtain a high purity CCPA.
Propriétés
IUPAC Name |
2-[(2-cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-5-13(7-11(14)15)12(16)10-6-9(10)8-3-4-8/h8-10H,2-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOOWJIBCHYZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1CC1C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-cyanoethyl)-1-methyl-N-(2,2,2-trifluoroethyl)pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B7632054.png)
![1-(2,5-Dimethylphenyl)-2-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]-1,2,4-triazol-3-one](/img/structure/B7632061.png)
![1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7632069.png)
![4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7632076.png)
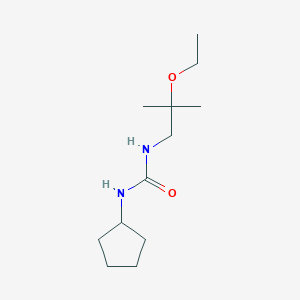
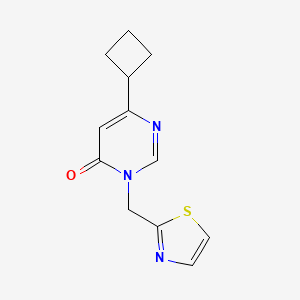
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7632101.png)
![6,7-dimethyl-4-[(E)-3-phenylprop-2-enoyl]-4-azatricyclo[4.3.0.03,7]nonane-3-carboxylic acid](/img/structure/B7632106.png)
![2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B7632109.png)
![1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol](/img/structure/B7632124.png)

